molecular formula C16H27NO4 B2391658 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid CAS No. 2126163-51-5

3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid

Cat. No.: B2391658
CAS No.: 2126163-51-5
M. Wt: 297.395
InChI Key: PQJHTRYGKRKXJZ-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-3-azaspiro[55]undecane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid typically involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine group. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide . The process involves the formation of a spirocyclic intermediate, which is then further functionalized to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.

    Spirocyclic oxindoles: Compounds with a spiro junction involving an oxindole moiety.

Uniqueness

3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the tert-butoxycarbonyl protecting group, which imparts stability and reactivity .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)7-5-4-6-12(16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJHTRYGKRKXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCC2C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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